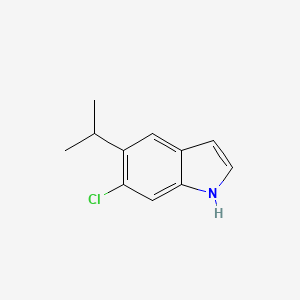

6-Chloro-5-isopropylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClN |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

6-chloro-5-propan-2-yl-1H-indole |

InChI |

InChI=1S/C11H12ClN/c1-7(2)9-5-8-3-4-13-11(8)6-10(9)12/h3-7,13H,1-2H3 |

InChI Key |

UXWBQWDSPMQHGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C=CN2)Cl |

Origin of Product |

United States |

Properties and Synthesis of 6 Chloro 5 Isopropylindole

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in publicly accessible literature. However, based on the general properties of substituted indoles, the following table outlines the expected key characteristics.

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClN |

| Molecular Weight | 193.67 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents and water. |

This table is based on general chemical principles and data for analogous compounds. Experimental verification is required for precise values.

Synthetic Approaches

The synthesis of this compound would likely follow established methods for indole (B1671886) synthesis, with the appropriate selection of a substituted aniline (B41778) precursor. A plausible and widely used method is the Fischer indole synthesis. This would involve the reaction of a (4-chloro-3-isopropylphenyl)hydrazine with a suitable carbonyl compound, such as pyruvate, followed by acid-catalyzed cyclization and decarboxylation.

Another potential route could involve the cyclization of an appropriately substituted ortho-alkynylaniline, a strategy that has proven effective for the synthesis of various functionalized indoles. scispace.com The starting material for such a synthesis would be 2-alkynyl-4-chloro-5-isopropylaniline.

Spectroscopic Data of 6 Chloro 5 Isopropylindole

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, a singlet for the N-H proton, and signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton). |

| ¹³C NMR | Signals for the eight carbon atoms of the indole (B1671886) core, as well as the carbons of the isopropyl group. The chemical shifts would be influenced by the chloro and isopropyl substituents. |

| IR Spectroscopy | A characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and alkyl groups, and C=C stretching vibrations for the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |

This table presents predicted spectroscopic data. Actual experimental data is necessary for definitive structural confirmation.

Structural Elucidation and Conformational Analysis of 6 Chloro 5 Isopropylindole

Advanced Spectroscopic Characterization Techniques

Modern organic chemistry employs a variety of spectroscopic methods to elucidate molecular structures. For 6-Chloro-5-isopropylindole, a combination of NMR, IR, Raman, and MS would provide complementary information, leading to a full structural assignment.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the precise connectivity of atoms can be established.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, five distinct signals are predicted: one for the N-H proton, three for the aromatic protons (H-2, H-4, H-7), and two for the isopropyl group protons (methine and methyl).

The N-H proton is expected to appear as a broad singlet in the downfield region (typically δ 8.0-8.5 ppm). The protons on the indole (B1671886) ring system will exhibit characteristic shifts and coupling patterns. The H-2 proton on the pyrrole (B145914) ring is anticipated to be a triplet (or a doublet of doublets due to small long-range couplings) around δ 6.4 ppm. The aromatic protons on the benzene (B151609) ring, H-4 and H-7, are predicted to appear as singlets due to their separation, with the H-7 proton being slightly more downfield.

The isopropyl group protons will show a characteristic pattern: a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, with a typical coupling constant of approximately 7.0 Hz.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~8.2 | br s | - |

| H-7 | ~7.5 | s | - |

| H-4 | ~7.2 | s | - |

| H-2 | ~6.4 | t | ~2.5 |

| H-3 | ~7.1 | t | ~2.8 |

| -CH (isopropyl) | ~3.3 | sept | ~7.0 |

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are predicted, corresponding to the eight carbons of the indole core and the two different carbon types of the isopropyl substituent.

The chemical shifts are influenced by hybridization and the electronic effects of the substituents (the chloro and isopropyl groups). The carbons of the benzene portion of the indole ring (C-4, C-5, C-6, C-7, C-3a, C-7a) are expected in the aromatic region (δ 110-140 ppm). The carbon bearing the chlorine atom (C-6) will be shifted downfield, while the carbon attached to the isopropyl group (C-5) will also show a downfield shift. The carbons of the pyrrole ring (C-2, C-3) will appear in a characteristic region for electron-rich five-membered heterocycles. The aliphatic carbons of the isopropyl group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~123.5 |

| C-3 | ~101.8 |

| C-3a | ~128.0 |

| C-4 | ~120.5 |

| C-5 | ~133.0 |

| C-6 | ~126.0 |

| C-7 | ~111.0 |

| C-7a | ~135.5 |

| -CH (isopropyl) | ~27.5 |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, a key cross-peak would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the presence of the isopropyl group. It would also show correlations between the H-2 and H-3 protons of the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.3 ppm would show a cross-peak with the carbon signal at ~27.5 ppm, assigning them as the isopropyl methine CH group. Similarly, each aromatic proton would be correlated to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for piecing together the molecular fragments and confirming the substitution pattern. Key expected correlations include:

Correlations from the isopropyl methyl protons to the isopropyl methine carbon and to C-5 of the indole ring.

Correlations from the H-4 proton to carbons C-3, C-5, and C-7a.

Correlations from the H-7 proton to carbons C-5, C-6, and C-3a.

Correlations from the N-H proton to C-2 and C-7a.

Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups. FT-IR and Raman are complementary techniques. researchgate.net

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. The N-H stretch of the indole ring is expected as a sharp peak around 3400 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group would appear just below 3000 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations would produce a series of peaks in the 1600-1450 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the FT-IR data, providing strong signals for the aromatic C=C bonds of the indole ring and the C-C bonds of the molecular backbone.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretch | ~3400 | FT-IR |

| Aromatic C-H | Stretch | ~3100-3000 | FT-IR, Raman |

| Aliphatic C-H | Stretch | ~2960-2870 | FT-IR, Raman |

| Aromatic C=C | Ring Stretch | ~1610, 1580, 1470 | FT-IR, Raman |

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. For this compound (molecular formula C₁₁H₁₂ClN), the nominal molecular weight is 193.07 g/mol .

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 193. A characteristic isotopic peak [M+2]⁺ at m/z 195 would also be present with about one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. docbrown.info

The fragmentation pattern provides clues about the structure. The most prominent fragment would likely arise from the loss of a methyl group (•CH₃, 15 Da) from the isopropyl substituent via benzylic cleavage, resulting in a stable cation at m/z 178. Subsequent loss of the entire isopropyl group (•C₃H₇, 43 Da) would also be a probable fragmentation pathway, leading to a peak at m/z 150.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 193/195 | [C₁₁H₁₂ClN]⁺ | Molecular Ion [M]⁺ |

| 178/180 | [C₁₀H₉ClN]⁺ | [M - CH₃]⁺ |

: A Review of Available Data

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of available data for the chemical compound this compound. Despite extensive efforts to locate experimental or computational information regarding its structural and conformational properties, no specific findings for this molecule could be retrieved.

The inquiry sought to detail the structural elucidation and conformational analysis of this compound, with a specific focus on its electronic absorption and fluorescence spectroscopy, X-ray crystallography, and the rotational barriers of its isopropyl group. The intended article was structured to provide an in-depth analysis of these aspects, including the determination of its crystal system, space group, bond lengths, bond angles, and various intermolecular and intramolecular interactions.

However, the scientific record, as accessible through comprehensive database searches, does not appear to contain published research on the synthesis or detailed characterization of this compound. Consequently, the specific data points required to populate the requested article sections—such as UV-Vis and fluorescence spectral data, crystallographic parameters, and conformational energy profiles—are not available.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline for this compound at this time. Further experimental research would be necessary to determine the properties and structure of this specific compound.

Conformational Analysis and Stereochemical Considerations

Preferred Conformations and Steric Hindrance Effects

The primary determinant of conformational preference in this molecule is the rotational barrier around the C5-C(isopropyl) bond. The orientation of the isopropyl group relative to the plane of the indole ring is governed by steric hindrance between the methyl groups of the isopropyl substituent and the adjacent chloro and hydrogen atoms on the indole ring.

Key Factors Influencing Conformation:

Steric Hindrance: The van der Waals radii of the chloro atom and the methyl groups of the isopropyl substituent lead to repulsive interactions when they are in close proximity. wikipedia.org This steric clash forces the isopropyl group to adopt a conformation that minimizes these unfavorable interactions.

Rotational Barrier: The energy required to rotate the isopropyl group around its bond to the indole ring is known as the rotational barrier. In substituted aromatic systems, these barriers can be significant enough to favor specific staggered conformations over eclipsed ones. For instance, computational studies on other indole derivatives have been used to understand the energy required to restrict rotation around bonds connected to the indole ring. tamuc.edu

Torsional Strain: The rotation of the isopropyl group leads to torsional strain, which is the resistance to bond twisting. The molecule will preferentially exist in a conformation where this strain is minimized. This is often achieved when the bulky methyl groups of the isopropyl substituent are staggered relative to the plane of the indole ring.

Predicted Preferred Conformation:

Based on analogous substituted aromatic systems, it is predicted that the most stable conformation of this compound will feature the isopropyl group oriented in a manner that minimizes steric repulsion. This would likely involve the C-H bond of the isopropyl group's tertiary carbon being positioned nearly perpendicular to the plane of the indole ring. This arrangement would place the two methyl groups in a staggered conformation, one pointing above and one below the plane of the indole ring, thus minimizing clashes with the adjacent chloro group and the hydrogen atom at the C4 position.

Studies on similarly substituted systems, such as 3-isopropylchrysene, have shown that while isopropyl groups in isolated molecules may have relatively low rotational barriers, these barriers can become effectively infinite in the solid state due to intermolecular interactions. brynmawr.edu While this compound is a different system, this highlights the significant role that the environment can play in dictating the preferred conformation.

Illustrative Torsional Angles and Energy Profile:

While specific experimental values are unavailable for this compound, a hypothetical energy profile for the rotation of the isopropyl group can be conceptualized. The lowest energy conformations would correspond to staggered arrangements, while the highest energy transition states would occur during the eclipsing of the methyl groups with the substituents on the indole ring.

| Dihedral Angle (H-C(ipso)-C5-C6) | Relative Energy | Conformation | Description |

| 0° | High | Eclipsed | One methyl group is eclipsed with the chloro substituent, leading to maximum steric hindrance. |

| 60° | Low | Staggered (Gauche) | The methyl groups are staggered relative to the indole ring substituents, minimizing steric interactions. |

| 120° | High | Eclipsed | One methyl group is eclipsed with the C4-H bond. |

| 180° | Low | Staggered (Anti) | The C-H bond of the isopropyl group is anti-periplanar to the C5-C6 bond, representing a stable conformation. |

This table is illustrative and based on general principles of conformational analysis. Actual energy values would require specific experimental or computational determination.

The presence of the chloro group at the 6-position is expected to create a more significant steric barrier to rotation on one side of the isopropyl group compared to the other. This asymmetry in the steric environment could lead to a preference for one of the staggered conformations over the others. Further investigation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect (NOE) studies, could provide experimental evidence for the through-space proximity of protons and help elucidate the preferred conformation in solution. mdpi.com Similarly, X-ray crystallography would be invaluable in determining the precise solid-state conformation. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Chloro 5 Isopropylindole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity, which are often difficult to obtain through experimental means alone. For a molecule like 6-chloro-5-isopropylindole, these calculations can elucidate the influence of the chloro and isopropyl substituents on the electronic nature of the indole (B1671886) ring.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, electronic energy, and various other ground-state properties of molecules. For this compound, a typical DFT study would involve the use of a functional, such as B3LYP or M06-2X, combined with a suitable basis set, for instance, 6-311+G(d,p), to accurately model its structure. kfupm.edu.sa

The optimized geometry would reveal key bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape. The presence of the chloro and isopropyl groups on the benzene (B151609) portion of the indole ring would induce subtle changes in the planarity of the bicyclic system and the bond lengths within the rings compared to unsubstituted indole.

Furthermore, DFT calculations can provide values for thermodynamic properties such as the enthalpy of formation. By employing isodesmic reactions, where the number and types of bonds are conserved, the heat of formation for substituted indoles can be calculated with reasonable accuracy. niscpr.res.in For this compound, this would involve a hypothetical reaction with simpler, well-characterized molecules to derive its formation enthalpy.

An illustrative example of calculated ground state properties for a related substituted indole is presented in the table below.

| Property | Calculated Value (Illustrative Example for a Substituted Indole) | Method/Basis Set |

| Total Energy | -X Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311+G(d,p) |

| Enthalpy of Formation | Z kJ/mol | B3LYP/6-31G(d) via Isodesmic Reaction |

This table is illustrative and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electron-donating isopropyl group and the electron-withdrawing (by induction) yet electron-donating (by resonance) chloro group would have competing effects on the HOMO and LUMO energies. Computational studies on related chloro-substituted indoles show that the chlorine atom can lower the HOMO energy while also influencing the LUMO through conjugative interactions. The isopropyl group, being an electron-donating alkyl group, would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

The distribution of the HOMO and LUMO across the molecule is also crucial. In indole derivatives, the HOMO is typically localized on the indole ring, particularly at the C2-C3 double bond, which is the most common site for electrophilic attack. smolecule.com The LUMO is generally distributed over the entire aromatic system. FMO analysis would thus predict the likely sites for electrophilic and nucleophilic attack on this compound.

An illustrative table of FMO properties for a related substituted indole is provided below.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.55 |

| HOMO-LUMO Gap | 5.30 |

This table is illustrative and based on typical values for substituted indoles. smolecule.com

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). dergipark.org.trmadridge.org For this compound, these calculations would predict the chemical shifts for all hydrogen and carbon atoms. The accuracy of these predictions is often improved by considering solvent effects, for example, through the Polarizable Continuum Model (PCM). madridge.org Comparing the calculated shifts with experimental data can confirm the molecular structure. Theoretical calculations on related indole derivatives have shown good agreement with experimental NMR spectra. madridge.orgaip.org

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. dergipark.org.tr These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-inherent approximations. For this compound, this would allow for the assignment of specific vibrational modes to the observed peaks in its IR and Raman spectra, such as the N-H stretch, C-H stretches of the isopropyl group, and vibrations of the substituted benzene ring.

An illustrative data table for simulated spectroscopic properties is shown below.

| Nucleus | Calculated ¹³C Chemical Shift (ppm) (Illustrative) | Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) |

| C2 | 125.4 | N-H stretch | 3500 |

| C3 | 102.8 | C-Cl stretch | 750 |

| C5 | 135.1 | Isopropyl C-H stretch | 2960 |

| C6 | 128.9 | Aromatic C-H bend | 880 |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and activation energies.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) for a given reaction can be mapped out. This provides a detailed picture of the reaction mechanism. For reactions involving this compound, such as electrophilic substitution or metal-catalyzed cross-coupling, PES mapping can reveal the most likely reaction pathway.

For instance, in a study of the atmospheric oxidation of indole by hydroxyl (•OH) and chlorine (•Cl) radicals, DFT calculations were used to map the PES. copernicus.orgau.dkresearchgate.net The results indicated that •OH addition is the dominant pathway, while for •Cl, both addition and H-abstraction are feasible. copernicus.orgau.dkresearchgate.net Similar studies could be performed for this compound to understand its degradation pathways or its reactivity in synthetic transformations.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the PES, and its structure provides crucial information about the bond-making and bond-breaking processes during a reaction. Transition state searches are a standard feature of quantum chemistry software packages. Once a TS is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

An illustrative table of calculated activation energies for a hypothetical reaction is presented below.

| Reaction Step | Transition State | Activation Energy (kcal/mol) (Illustrative) |

| Electrophilic attack at C3 | TS1 | 15.2 |

| Proton transfer | TS2 | 5.8 |

This table is illustrative and does not represent actual calculated values for a reaction of this compound.

Role of Steric and Electronic Effects of Substituents on Reaction Outcome

The reactivity of the indole ring is significantly modulated by the electronic and steric nature of its substituents. In this compound, the chloro and isopropyl groups at the C5 and C6 positions of the benzene ring exert distinct and sometimes competing effects on the outcome of chemical reactions.

The chloro group at the C6 position is moderately deactivating and ortho-, para-directing for electrophilic aromatic substitution due to its inductive electron-withdrawing and resonance electron-donating effects. Conversely, the isopropyl group at the C5 position is an activating group, directing electrophilic attack to the ortho and para positions. The interplay of these electronic effects can lead to complex regioselectivity in reactions such as halogenation, nitration, and Friedel-Crafts reactions. researchgate.net

From a steric perspective, the bulky isopropyl group can hinder the approach of reagents to the C4 and C6 positions. This steric hindrance can be a determining factor in reactions where the transition state is sensitive to crowding. nih.govrsc.org For instance, in reactions involving large electrophiles, substitution might be favored at the less hindered positions of the indole nucleus, such as the C3 position of the pyrrole (B145914) ring, which is the most common site for electrophilic attack in indoles. researchgate.net

Theoretical studies on substituted indoles have shown that the regioselectivity of reactions can be predicted by calculating the energies of the intermediate sigma complexes (Wheland intermediates) for substitution at different positions. benthamdirect.com For this compound, density functional theory (DFT) calculations could elucidate the most favorable reaction pathways by mapping the potential energy surface.

The following table summarizes the expected electronic and steric influences of the substituents on the reactivity of the this compound ring.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Electrophilic Aromatic Substitution |

| Chloro | C6 | Inductively withdrawing, resonance donating (overall deactivating) | Moderate | Directs to C4 and C7 (ortho, para); deactivates the ring. |

| Isopropyl | C5 | Inductively donating (activating) | High | Directs to C4 and C6 (ortho, para); activates the ring. Can hinder attack at adjacent positions. |

These competing effects make the prediction of reaction outcomes for this compound non-trivial and highlight the necessity of computational studies to achieve regioselective functionalization. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules like this compound.

The presence of the isopropyl group introduces a degree of conformational flexibility to the otherwise planar indole ring system. pageplace.de The rotation around the C5-C(isopropyl) bond can lead to different spatial arrangements of the methyl groups relative to the indole plane. Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, can identify the lowest energy conformers. nih.gov

For this compound, it is expected that the most stable conformer will minimize steric clashes between the isopropyl group and the adjacent chloro substituent and the hydrogen at C4. Molecular dynamics (MD) simulations can further provide insights into the conformational landscape of the molecule in different environments, such as in solution or within a protein binding pocket. dergipark.org.tr These simulations track the atomic motions over time, revealing the accessible conformations and the energy barriers between them. nih.gov

Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. nih.govrsc.org If this compound were to be investigated as a bioactive scaffold, molecular docking and molecular dynamics simulations would be crucial for understanding its binding mode and affinity.

Molecular docking studies predict the preferred orientation of a ligand within the binding site of a protein. nih.govderpharmachemica.com The chloro and isopropyl substituents of this compound would play a significant role in these interactions. The chloro group can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.gov The hydrophobic isopropyl group would likely favor interactions with nonpolar pockets in the protein's active site. nih.gov

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy. dergipark.org.trrsc.org These simulations provide a more dynamic picture of the interactions, including the role of water molecules and the flexibility of both the ligand and the protein. nih.gov

Machine Learning and Data-Driven Approaches in Indole Chemistry

The application of machine learning (ML) and data-driven approaches is revolutionizing the field of chemistry, including the study of indole derivatives.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including yield and regioselectivity. francis-press.combeilstein-journals.org For a molecule like this compound, where the interplay of steric and electronic effects complicates reactivity, an ML model could be a valuable tool for predicting the major product of a given reaction under specific conditions. nih.gov

These models typically use molecular descriptors that encode the structural and electronic features of the reactants and reagents. beilstein-journals.orgresearchgate.net By learning from existing reaction data for substituted indoles, the model could make statistically guided predictions for the functionalization of this compound, potentially accelerating the discovery of new synthetic routes. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov If a set of indole derivatives including this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed to understand the structural requirements for that activity.

The model would use molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight) and topological or 3D descriptors, to correlate with the observed biological activity. nih.govresearchgate.netmdpi.com For this compound, descriptors representing the steric bulk of the isopropyl group and the electronic influence of the chloro substituent would likely be important variables in the QSAR equation. nih.gov A validated QSAR model could then be used to predict the activity of new, unsynthesized indole derivatives, guiding the design of more potent compounds. nih.govub.edu

Advanced Research Applications and Prospects in Chemical Biology and Materials Science

6-Chloro-5-isopropylindole as a Scaffold for Bioactive Compound Discovery

The this compound framework serves as a foundational structure for the development of novel molecules with therapeutic potential. The chlorine atom at the 6-position and the isopropyl group at the 5-position significantly influence the molecule's lipophilicity, electronic distribution, and steric profile, which are critical determinants of its interaction with biological targets.

Rational Design and Synthesis of Novel Indole (B1671886) Derivatives

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new compounds with specific biological activities based on a known three-dimensional structure of a biological target. The process involves designing molecules that are predicted to bind with high affinity and selectivity to a particular receptor or enzyme. The this compound scaffold is an attractive starting point for such endeavors.

The design of novel derivatives can be approached by modifying several key positions:

The Indole Nitrogen (N1): Alkylation, acylation, or arylation at this position can introduce a wide variety of functional groups, influencing the molecule's solubility, metabolic stability, and ability to form hydrogen bonds.

The C2 and C3 Positions: These positions are amenable to various electrophilic substitution and condensation reactions, allowing for the attachment of diverse side chains that can interact with specific pockets within a biological target.

The Aromatic Ring: The existing chloro and isopropyl groups can direct further substitutions or be modified themselves, although this is often more synthetically challenging.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design process by predicting the binding modes and affinities of virtual derivatives, allowing chemists to prioritize the synthesis of the most promising candidates.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can decipher which molecular features are essential for a desired effect.

Key SAR insights for halogenated indoles have been established in various studies. For instance, the position of the halogen substituent is often crucial for activity. Research on chloroindoles has shown that substitutions at the 4th and 5th positions can be favorable for increasing antimicrobial activity, while substitution at the 7th position may be unfavorable. frontiersin.orgnih.gov The presence of a chlorine atom, such as in the 6-position of this compound, can enhance membrane permeability and introduce a potential site for halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding.

Structure-Property Relationship (SPR) studies, in parallel, investigate how these structural changes affect the physicochemical properties of the molecule, such as solubility, lipophilicity (logP), and metabolic stability. A successful drug candidate requires a delicate balance between potent biological activity and favorable drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The isopropyl group at the 5-position, for example, significantly increases the lipophilicity of the indole core, which can impact its ability to cross cell membranes and its potential for binding to hydrophobic pockets in target proteins.

Development of Receptor Ligands (e.g., 5-HT7 receptor ligands based on isopropylindoles)

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for a wide range of central nervous system (CNS) disorders. The 5-HT7 receptor, in particular, has been implicated in processes such as learning, memory, circadian rhythm, and mood regulation, making it a target for the treatment of depression and cognitive deficits. nih.govnih.gov

The indole scaffold is a common feature in ligands for serotonin receptors. While direct studies on this compound as a 5-HT7 ligand are not prominent, related structures have shown high affinity for this receptor. For example, research into indenone-based scaffolds, which share structural similarities with indoles, has led to the discovery of potent 5-HT7 receptor ligands. One such compound, a 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one, demonstrated high-affinity binding to the 5-HT7 receptor. researchgate.net This suggests that the chloro-substituted aromatic core, whether an indole or an indene, can be a key element for achieving potent receptor interaction. The isopropyl group in the target compound could be explored as a feature to probe hydrophobic regions within the ligand-binding pocket of the 5-HT7 receptor.

Exploration of Specific Biological Activities (e.g., Antimicrobial, Antiviral, Antitumor)

The indole nucleus is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of this compound are logical candidates for screening against various diseases.

Antimicrobial Activity: Halogenated indoles have demonstrated significant potential as antimicrobial agents. Studies on various chloroindoles have shown efficacy against both Gram-positive and Gram-negative bacteria, including pathogenic strains like uropathogenic Escherichia coli (UPEC) and Vibrio parahaemolyticus. frontiersin.orgfrontiersin.org These compounds can inhibit bacterial growth and, importantly, disrupt biofilm formation, a key virulence factor that contributes to antibiotic resistance. nih.govnih.gov The mechanism often involves damaging the bacterial cell membrane. The specific substitution pattern of this compound makes it a promising scaffold for developing new antimicrobial agents that could potentially overcome existing resistance mechanisms.

| Compound | Organism | MIC (μg/mL) | Reference |

| 4-Chloroindole | E. coli (UPEC) | 75 | nih.gov |

| 5-Chloroindole | E. coli (UPEC) | 75 | nih.gov |

| 5-Chloro 2-methyl indole | E. coli (UPEC) | 75 | nih.gov |

| 4-Chloroindole | S. aureus | 50 | frontiersin.org |

| 4-Chloroindole | V. parahaemolyticus | 50 | frontiersin.org |

Antitumor Activity: The indole scaffold is present in many anticancer agents, both natural and synthetic. For example, derivatives of 6-substituted 1H-benzimidazoles (an analogous heterocyclic system) have shown potent anticancer activity against various cell lines. rsc.org Substituted indoles can exert their antitumor effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis. The unique electronic and steric properties conferred by the chloro and isopropyl groups on the this compound scaffold make it a valuable template for the discovery of new compounds with potential applications in oncology.

This compound in Organic Synthesis and Methodology Development

Beyond its direct application as a scaffold for bioactive molecules, this compound is also a useful building block in the field of organic synthesis. Its defined structure and reactive sites allow it to be incorporated into larger, more complex molecular architectures.

Use as a Building Block in Multi-Step Synthesis

Multi-step synthesis is the process of constructing complex organic molecules from simpler, commercially available starting materials through a sequence of chemical reactions. youtube.comyoutube.com this compound can serve as a key intermediate or starting material in such sequences.

One of the classical and powerful methods for constructing the indole ring itself is the Leimgruber–Batcho indole synthesis. This method has been efficiently used to prepare related compounds, such as 6-chloro-5-fluoroindole, which forms the core of a known 5-HT2C receptor agonist. researchgate.net A similar synthetic strategy could be adapted to produce this compound in large quantities, making it an accessible building block for further elaboration.

Once formed, the this compound molecule offers several handles for subsequent reactions:

The N-H bond of the indole ring can be deprotonated to form a nucleophile, allowing for the introduction of various substituents at the nitrogen atom.

The C3 position is highly nucleophilic and readily undergoes electrophilic substitution reactions, such as the Mannich reaction or Vilsmeier-Haack formylation, to introduce carbon-based functional groups.

The chlorine atom at the C6 position can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), enabling the formation of new carbon-carbon or carbon-heteroatom bonds and the construction of complex biaryl or arylamine structures.

Through the strategic application of these reactions, synthetic chemists can use this compound as a versatile building block to assemble a diverse array of complex molecules for evaluation in materials science and drug discovery.

Development of New Synthetic Transformations for Indole Derivatives

The indole nucleus is a cornerstone of many natural products and pharmaceuticals, driving continuous innovation in synthetic organic chemistry. The specific substitution pattern of this compound offers unique electronic and steric properties that could be exploited in the development of novel synthetic transformations.

Table 1: Potential Synthetic Transformations Involving this compound

| Transformation | Reagents and Conditions | Potential Outcome |

| Palladium-Catalyzed Cross-Coupling | Aryl/vinyl halides or triflates, Pd catalyst (e.g., Pd(OAc)2), ligand (e.g., SPhos), base (e.g., K3PO4) | Functionalization at the C2, C3, C4, or C7 positions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to complex polycyclic structures. |

| Directed C-H Activation | Transition metal catalyst (e.g., Rh, Ru, Ir), directing group at N1 position | Site-selective functionalization of the indole core, enabling the introduction of various functional groups with high precision and atom economy. |

| Cycloaddition Reactions | Dienes or dipolarophiles, Lewis acid or thermal conditions | Construction of novel fused heterocyclic systems by utilizing the π-system of the indole ring, potentially leading to compounds with unique biological or material properties. |

| Electrophilic Substitution | Nitrating, halogenating, or acylating agents | Introduction of additional functional groups onto the benzene (B151609) or pyrrole (B145914) ring, further diversifying the molecular scaffold for various applications. |

Research in this area would likely focus on leveraging the electronic effects of the chloro and isopropyl groups to control the regioselectivity of these transformations. The electron-withdrawing nature of the chlorine atom at the 6-position and the electron-donating, sterically bulky isopropyl group at the 5-position would influence the reactivity of the indole ring in predictable ways, allowing for the development of highly selective synthetic methods.

Potential in Functional Materials Science

The unique electronic and structural features of substituted indoles make them attractive candidates for the development of novel functional materials. While specific data for this compound is unavailable, its potential can be inferred from the properties of related compounds.

Photophysical Properties and Applications

Indole and its derivatives are known to exhibit interesting photophysical properties, including fluorescence. The absorption and emission characteristics are highly sensitive to the nature and position of substituents on the indole ring.

Table 2: Predicted Photophysical Properties of this compound and Potential Applications

| Property | Predicted Characteristics | Potential Application |

| Absorption/Emission Wavelengths | The chloro and isopropyl groups are expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted indole. | Development of novel fluorophores for bioimaging, fluorescent probes for sensing specific analytes, or as components in organic light-emitting diodes (OLEDs). |

| Quantum Yield | The presence of the heavy chlorine atom might lead to enhanced intersystem crossing, potentially reducing fluorescence quantum yield but increasing phosphorescence. | Potential use in photodynamic therapy or as triplet sensitizers in photochemical reactions. |

| Solvatochromism | The emission spectrum is likely to be sensitive to solvent polarity due to changes in the dipole moment upon excitation. | Development of sensors for solvent polarity or probes for studying local environments in biological systems. |

Experimental investigation into the photophysical properties of this compound would be a critical first step in evaluating its suitability for these applications.

Supramolecular Assembly and Self-Organization

The planar structure of the indole ring, combined with the potential for hydrogen bonding via the N-H group and π-π stacking interactions, makes it an excellent building block for supramolecular chemistry. The substituents at the 5 and 6 positions would play a crucial role in directing the self-assembly process.

The isopropyl group could introduce steric hindrance that influences the packing arrangement, potentially leading to the formation of specific, well-defined nanostructures. The chlorine atom could participate in halogen bonding, an increasingly recognized non-covalent interaction that can be used to control the architecture of supramolecular assemblies. These self-assembled structures could find applications in areas such as organic electronics, sensing, and catalysis.

Coordination Chemistry with Metal Centers

The indole scaffold can coordinate to metal centers in several ways: through the nitrogen atom of the pyrrole ring, via η⁶-coordination to the benzene ring, or through functional groups attached to the indole core. The electronic properties of this compound would modulate the coordinating ability of the indole nitrogen and the π-system.

The development of ligands based on this indole could lead to novel metal complexes with interesting catalytic, magnetic, or optical properties. For instance, coordination complexes could be designed for applications in:

Homogeneous Catalysis: The steric and electronic environment around the metal center can be fine-tuned by the indole ligand to control the activity and selectivity of catalytic reactions.

Luminescent Materials: Lanthanide complexes with indole-based ligands could exhibit strong and long-lived luminescence, making them suitable for applications in bioassays and lighting.

Molecular Magnetism: The formation of coordination polymers or discrete polynuclear complexes could lead to materials with interesting magnetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-isopropylindole, and how can purity be validated?

- Methodological Answer : Common synthetic approaches involve Friedel-Crafts alkylation or Suzuki-Miyaura coupling using 6-chloroindole derivatives and isopropyl halides. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised. Purity validation should employ HPLC (≥95% purity threshold) and NMR (1H/13C) to confirm structural integrity. Cross-referencing spectral data with literature or databases like PubChem ensures accuracy .

Q. How should researchers characterize the physicochemical properties of this compound in the absence of published data?

- Methodological Answer : Key properties (melting point, solubility, stability) can be determined experimentally:

- Melting Point : Differential Scanning Calorimetry (DSC).

- Solubility : Phase solubility analysis in solvents (DMSO, ethanol, water).

- Stability : Accelerated stability studies under varying pH, temperature, and light conditions. Compare results with structurally similar indole derivatives (e.g., 5-Chloroindole) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use NIOSH-approved respirators (P95 filters for particulates) and chemical-resistant gloves (nitrile). Conduct experiments in fume hoods to minimize inhalation risks. Emergency procedures should include eyewash stations and neutralizers for spills. Toxicity screening (e.g., Ames test for mutagenicity) is recommended despite no carcinogenicity classification .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical data for this compound be resolved?

- Methodological Answer : Perform cross-laboratory validation using standardized protocols (e.g., ASTM methods). Validate instruments with certified reference materials. Publish raw data (e.g., NMR spectra, chromatograms) to enable peer verification. Consult authoritative databases (NIST Chemistry WebBook) for benchmarking .

Q. What experimental design principles apply to studying the reactivity of this compound under catalytic conditions?

- Methodological Answer : Use a factorial design to test variables (catalyst loading, temperature, solvent). Monitor reaction progress via LC-MS or TLC. For ambiguous results, employ kinetic studies (e.g., Eyring plot for activation parameters). Compare outcomes with analogous compounds (e.g., 6-Chloro-5-fluoroindole) to identify substituent effects .

Q. How can computational modeling enhance the understanding of this compound’s electronic properties?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and electrostatic potentials. Validate models with experimental UV-Vis and cyclic voltammetry data. Use PubChem’s 3D conformer library for structural inputs .

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer : Document detailed protocols (e.g., stoichiometry, reaction time, quenching methods). Share characterized intermediates (e.g., via Open Science Framework). Replicate published procedures exactly before modifying parameters. Address batch-to-batch variability using statistical tools (RSD ≤5%) .

Q. How should researchers design a literature review to identify knowledge gaps in this compound applications?

- Methodological Answer : Use Boolean search terms (e.g., "this compound AND synthesis NOT patent") in Scopus or Reaxys. Prioritize primary sources (ACS, RSC journals) over supplier catalogs. Create a matrix to track reported properties, synthetic yields, and biological activities .

Key Considerations

- Ethical Compliance : Adhere to non-medical use guidelines; avoid human/animal testing .

- Data Transparency : Publish negative results (e.g., failed reactions) to aid community learning .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.